molecular formula C11H14N2S B13790675 1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole

1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole

Cat. No.: B13790675
M. Wt: 206.31 g/mol
InChI Key: DDJRIJOTQUUMOF-ONEGZZNKSA-N
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Description

1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This specific compound features a methyl group, a thiophene ring, and an ethenyl group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Methyl Group: Methylation of the imidazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where the imidazole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.

    Incorporation of the Thiophene Ring: The thiophene ring can be attached via a Suzuki coupling reaction, where the vinyl-imidazole derivative is reacted with a thiophene boronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl or thiophene groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazole: A simple imidazole derivative with a methyl group.

    3-methylthiophene: A thiophene derivative with a methyl group.

    1-vinylimidazole: An imidazole derivative with a vinyl group.

Uniqueness

1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole is unique due to its combination of an imidazole ring, a thiophene ring, and an ethenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole

InChI

InChI=1S/C11H14N2S/c1-9-5-8-14-10(9)3-4-11-12-6-7-13(11)2/h3-5,8H,6-7H2,1-2H3/b4-3+

InChI Key

DDJRIJOTQUUMOF-ONEGZZNKSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=NCCN2C

Canonical SMILES

CC1=C(SC=C1)C=CC2=NCCN2C

Origin of Product

United States

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